2-fluoro-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
2-fluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound features a fluorine atom attached to the benzene ring and a thiophene ring attached to the nitrogen atom. The presence of both fluorine and thiophene groups imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The introduction of the fluorine atom can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of aniline with a fluorinating agent such as fluorobenzene under specific conditions.
Formation of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of thiophene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted anilines with different functional groups.
Scientific Research Applications
2-fluoro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can contribute to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(thiophen-2-ylmethyl)aniline
- 4-fluoro-N-(thiophen-2-ylmethyl)aniline
- 2-fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-fluoro-N-(thiophen-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZNMFGQSSIVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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